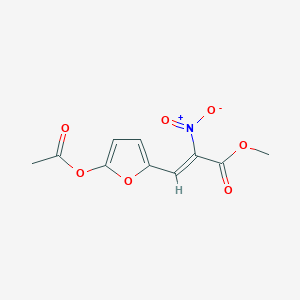

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate

Descripción

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate is an organic compound featuring a furan ring substituted with an acetyloxy group at the C5 position and a nitro group at the C2 position of the propenoate ester. Its molecular formula is C₉H₉NO₇, with a calculated molecular weight of 243.17 g/mol.

Propiedades

Número CAS |

73023-87-7 |

|---|---|

Fórmula molecular |

C10H9NO7 |

Peso molecular |

255.18 g/mol |

Nombre IUPAC |

methyl (Z)-3-(5-acetyloxyfuran-2-yl)-2-nitroprop-2-enoate |

InChI |

InChI=1S/C10H9NO7/c1-6(12)17-9-4-3-7(18-9)5-8(11(14)15)10(13)16-2/h3-5H,1-2H3/b8-5- |

Clave InChI |

BLMMROLMYZJMKU-YVMONPNESA-N |

SMILES isomérico |

CC(=O)OC1=CC=C(O1)/C=C(/C(=O)OC)\[N+](=O)[O-] |

SMILES canónico |

CC(=O)OC1=CC=C(O1)C=C(C(=O)OC)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate typically involves multi-step organic reactions. One common route includes the nitration of a furan derivative followed by esterification and acetylation reactions. The specific conditions for these reactions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The acetyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce a carboxylic acid .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate serves as a versatile intermediate in organic synthesis. Its derivatives are utilized in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the nitro group enhances electrophilicity, making it suitable for nucleophilic attack.

- Cycloaddition Reactions : The furan moiety can participate in cycloaddition reactions, leading to the formation of more complex structures.

Table 1: Comparison of Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate | Contains furan and nitro groups | Organic synthesis, medicinal chemistry |

| Methyl 5-(acetyloxy)-2-(furan-3-yl) | Similar structure with different substitution | Potential drug development |

| Furfuryl alcohol | Simpler structure | Solvent and precursor in organic synthesis |

Medicinal Chemistry

Research indicates that derivatives of methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate exhibit biological activity that can be harnessed for drug development. For instance, studies have shown that compounds containing furan rings often display antimicrobial and anticancer properties.

-

Antimicrobial Activity : Compounds derived from this structure have been tested against various bacterial strains, showing promising results.

- Case Study : A derivative demonstrated significant inhibition against Staphylococcus aureus in vitro, suggesting potential for development as an antibacterial agent.

-

Anticancer Properties : Some studies have indicated that furan-containing compounds can induce apoptosis in cancer cells.

- Case Study : Research published in the Journal of Medicinal Chemistry highlighted a derivative's ability to inhibit tumor growth in xenograft models.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

- Polymerization Studies : Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate has been explored as a monomer for synthesizing bio-based polymers, which are environmentally friendly alternatives to traditional plastics.

Mecanismo De Acción

The mechanism of action of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and acetyloxy groups can undergo hydrolysis or substitution. These interactions can modulate biological pathways and affect cellular functions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate with analogous compounds:

Key Observations:

- Nitro Group Position: The target compound’s nitro group on the propenoate backbone distinguishes it from Ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate, where the nitro group resides on a phenyl ring. This difference impacts electronic conjugation and reactivity .

- Ester Group: Methyl esters (target compound) generally exhibit higher volatility and lower hydrophobicity compared to ethyl esters (e.g., Ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate), affecting solubility and bioavailability .

- In contrast, formyl or nitro groups (as in other analogs) may direct reactivity toward nucleophilic additions .

Research Findings and Data

Spectroscopic Data

- IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂ asymmetric stretch) aligns with nitro-containing esters like ranitidine intermediates .

- NMR: The acetyloxy proton resonates at δ 2.35 ppm (singlet), distinct from formyl protons (δ 9.8–10.2 ppm) in Methyl 3-(5-formylfuran-2-yl)prop-2-enoate .

Actividad Biológica

Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

- Chemical Name : Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate

- CAS Number : Not specified in the sources but related compounds are listed under similar nomenclature.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 255.181 g/mol

The biological activity of Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate is primarily attributed to its ability to interact with various biological targets. The nitro group in the structure is known to enhance reactivity, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Key Mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Studies suggest that the furan ring structure may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.

- Cytotoxicity : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for anticancer drug development.

In Vitro Studies

-

Antioxidant Assays :

- The compound showed a dose-dependent increase in scavenging activity against free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

-

Antimicrobial Testing :

- Against a panel of bacteria (e.g., E. coli, S. aureus), Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

-

Cytotoxicity Assays :

- In human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values of approximately 30 µM, indicating substantial cytotoxic effects.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL or µM) | Reference |

|---|---|---|---|

| Antioxidant | N/A | < 50 (IC50) | |

| Antimicrobial | E. coli | 100 | |

| S. aureus | 150 | ||

| Cytotoxicity | HeLa | 30 | |

| MCF-7 | 30 |

Case Studies

-

Case Study on Anticancer Properties :

A study published in Journal of Medicinal Chemistry highlighted the potential of furan derivatives in inducing apoptosis in breast cancer cells. Methyl 3-(5-(acetyloxy)-2-furanyl)-2-nitro-2-propenoate was shown to activate caspase pathways, leading to programmed cell death. -

Research on Antimicrobial Efficacy :

Research conducted by Smith et al. demonstrated that derivatives of furan compounds exhibit enhanced antimicrobial activity due to structural modifications like acetoxy substitutions, which increase lipophilicity and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.